molecular formula C24H19NO6 B3999635 BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO(C)CHROMEN-3-YL ESTER

BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO(C)CHROMEN-3-YL ESTER

Cat. No.: B3999635
M. Wt: 417.4 g/mol
InChI Key: NURQFRDYEQWIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO©CHROMEN-3-YL ESTER is a complex organic compound with the molecular formula C24H19NO6 and a molecular weight of 417.422 g/mol . This compound is known for its unique structure, which includes a benzochromenyl ester moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO©CHROMEN-3-YL ESTER typically involves multiple steps, starting with the preparation of the benzochromenyl ester core. This can be achieved through a series of condensation and esterification reactions. The reaction conditions often require the use of catalysts, such as palladium or boron reagents, to facilitate the formation of the desired ester linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO©CHROMEN-3-YL ESTER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, boron reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO©CHROMEN-3-YL ESTER has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO©CHROMEN-3-YL ESTER involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO©CHROMEN-3-YL ESTER include:

Uniqueness

What sets BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO©CHROMEN-3-YL ESTER apart from these similar compounds is its specific ester linkage and the presence of the benzochromenyl moiety, which imparts unique chemical and biological properties .

Properties

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) 2-(phenylmethoxycarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6/c1-15-20(12-11-18-17-9-5-6-10-19(17)23(27)31-22(15)18)30-21(26)13-25-24(28)29-14-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURQFRDYEQWIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)CNC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO(C)CHROMEN-3-YL ESTER
Reactant of Route 2
Reactant of Route 2
BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO(C)CHROMEN-3-YL ESTER
Reactant of Route 3
Reactant of Route 3
BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO(C)CHROMEN-3-YL ESTER
Reactant of Route 4
Reactant of Route 4
BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO(C)CHROMEN-3-YL ESTER
Reactant of Route 5
BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO(C)CHROMEN-3-YL ESTER
Reactant of Route 6
Reactant of Route 6
BENZYLOXYCARBONYLAMINO-ACETIC ACID 4-METHYL-6-OXO-6H-BENZO(C)CHROMEN-3-YL ESTER

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.